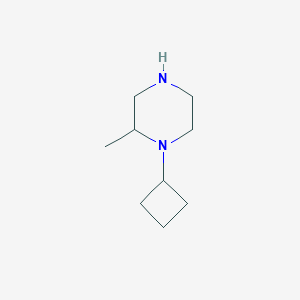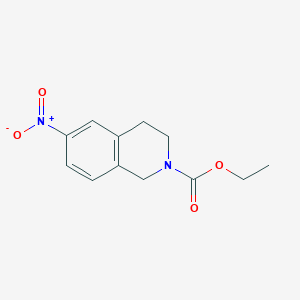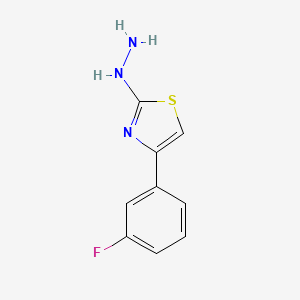
4-(3-Fluorophenyl)-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3-Fluorophényl)-2-hydrazinylthiazole est un composé hétérocyclique qui présente un cycle thiazole substitué par un groupe 3-fluorophényle et un groupe hydrazinyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3-Fluorophényl)-2-hydrazinylthiazole implique généralement la réaction de la 3-fluoroaniline avec la thiosemicarbazide en milieu acide pour former le cycle thiazole. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, la température étant maintenue autour de 60-80 °C. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
La production industrielle du 4-(3-Fluorophényl)-2-hydrazinylthiazole suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés du produit. Le produit final est généralement purifié par des techniques telles que la distillation, la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3-Fluorophényl)-2-hydrazinylthiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazinyle en une amine.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium sont utilisés pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : Formation d'oxydes et d'autres dérivés oxygénés.
Réduction : Formation d'amines et d'autres produits réduits.
Substitution : Formation de dérivés phényliques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 4-(3-Fluorophényl)-2-hydrazinylthiazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-(3-Fluorophényl)-2-hydrazinylthiazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. De plus, il peut interagir avec les récepteurs cellulaires pour moduler les voies de signalisation, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(3-Fluorophényl)-2-aminothiazole : Structure similaire mais avec un groupe amino au lieu d'un groupe hydrazinyle.
4-(3-Fluorophényl)-2-méthylthiazole : Contient un groupe méthyle au lieu d'un groupe hydrazinyle.
4-(3-Fluorophényl)-2-thioxothiazolidinone : Présente un groupe thioxo à la place du groupe hydrazinyle.
Unicité
Le 4-(3-Fluorophényl)-2-hydrazinylthiazole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe hydrazinyle améliore sa réactivité et son potentiel de formation de liaisons hydrogène, ce qui en fait un échafaudage précieux pour la conception et le développement de médicaments.
Propriétés
Formule moléculaire |
C9H8FN3S |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
[4-(3-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Clé InChI |
MCWDPOKGTOUOFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
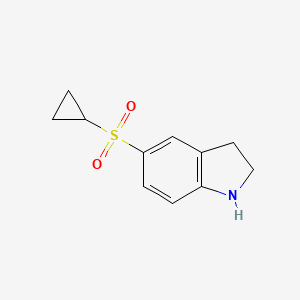
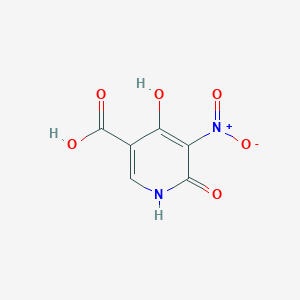
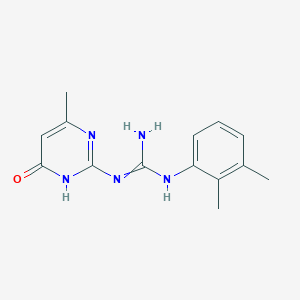
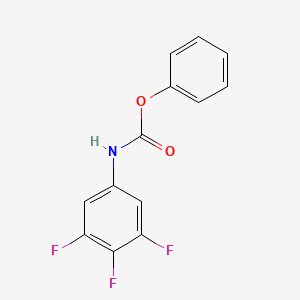
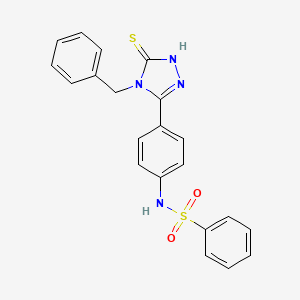

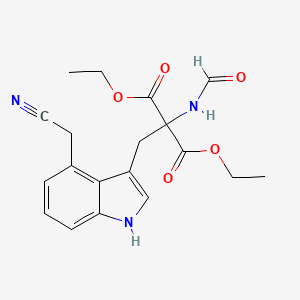
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
